molecular formula C11H15BrN2O2 B14904608 2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide

2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide

Cat. No.: B14904608
M. Wt: 287.15 g/mol
InChI Key: ISIILDHZDNYIDS-UHFFFAOYSA-N
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Description

2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide is an organic compound that features a bromopyridine moiety linked to an acetamide group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide typically involves the reaction of 2-bromopyridine-3-ol with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of the ether linkage: 2-bromopyridine-3-ol is reacted with acetic anhydride to form the acetylated intermediate.

    Amidation: The intermediate is then reacted with tert-butylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the acetamide group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products may include partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the acetamide group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-((2-bromopyridin-3-yl)oxy)azetidine-1-carboxylate
  • tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate

Uniqueness

2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide is unique due to its specific structural features, such as the combination of a bromopyridine moiety with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

2-(2-bromopyridin-3-yl)oxy-N-tert-butylacetamide

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)14-9(15)7-16-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

ISIILDHZDNYIDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(N=CC=C1)Br

Origin of Product

United States

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